2-(1-ethyl-1H-imidazol-2-yl)acetic acid
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Overview
Description
2-(1-ethyl-1H-imidazol-2-yl)acetic acid is a compound that belongs to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethyl-1H-imidazol-2-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of ethylamine with glyoxal and ammonia, followed by subsequent steps to introduce the acetic acid moiety . The reaction conditions often include mild temperatures and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of imidazole derivatives, including this compound, often involves large-scale synthesis using continuous flow reactors. These methods ensure high yield and purity of the final product, making them suitable for pharmaceutical and other high-demand applications .
Chemical Reactions Analysis
Types of Reactions
2-(1-ethyl-1H-imidazol-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Various alkyl halides or acyl chlorides; reactions usually occur under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced functional groups .
Scientific Research Applications
2-(1-ethyl-1H-imidazol-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors
Mechanism of Action
The mechanism of action of 2-(1-ethyl-1H-imidazol-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H-imidazol-2-yl)acetic acid
- 2-phenyl-1H-imidazol-1-yl)acetic acid
- 1-methyl-1H-imidazol-5-yl)acetic acid hydrochloride
Uniqueness
2-(1-ethyl-1H-imidazol-2-yl)acetic acid is unique due to its specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity. Compared to other imidazole derivatives, it may exhibit distinct properties that make it suitable for particular applications in research and industry .
Biological Activity
2-(1-ethyl-1H-imidazol-2-yl)acetic acid is a compound characterized by an imidazole ring, which contributes to its diverse biological activities. This article explores its antimicrobial, anticancer, and other potential therapeutic properties, supported by data tables and relevant research findings.
Chemical Structure
The molecular formula for this compound is C₈H₁₀N₂O₂. The structure includes an ethyl group and an acetic acid moiety, enhancing its chemical reactivity and biological activity.
Antimicrobial Properties
Compounds with imidazole rings, including this compound, are known for their ability to inhibit microbial growth. Research indicates that this compound exhibits significant antimicrobial activity against various pathogens.
Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 100 |
Escherichia coli | 12 | 100 |
Candida albicans | 18 | 100 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazole derivatives. The cytotoxicity of this compound was evaluated against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).
Cell Line | IC₅₀ (µM) at 24h | IC₅₀ (µM) at 48h |
---|---|---|
MCF-7 | 45.82 ± 1.32 | 42.40 ± 1.21 |
A549 | 39.19 ± 1.12 | 39.85 ± 1.25 |
The results indicate that the compound exhibits notable cytotoxic effects on these cancer cell lines, suggesting its potential as an anticancer agent .
Study on Cytotoxicity
A study investigated the cytotoxic effects of various imidazole derivatives, including this compound, using the sulforhodamine B assay. The findings demonstrated that this compound effectively reduced cell viability in a dose-dependent manner across different cancer cell lines .
In Vivo Studies
In vivo studies have shown that imidazole derivatives can inhibit tumor growth in animal models. For instance, treatment with a related imidazole compound resulted in significant tumor size reduction in xenograft models of breast cancer .
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Cell Proliferation : By inducing apoptosis in cancer cells.
- Disruption of Microbial Cell Membranes : Leading to increased permeability and cell death.
Properties
Molecular Formula |
C7H10N2O2 |
---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
2-(1-ethylimidazol-2-yl)acetic acid |
InChI |
InChI=1S/C7H10N2O2/c1-2-9-4-3-8-6(9)5-7(10)11/h3-4H,2,5H2,1H3,(H,10,11) |
InChI Key |
TUAAZOXSXIQPAU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1CC(=O)O |
Origin of Product |
United States |
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